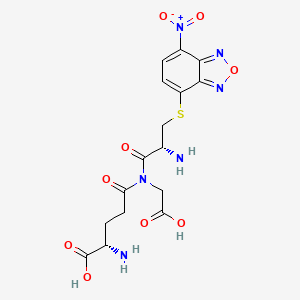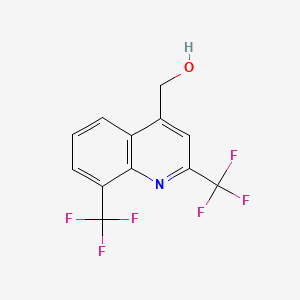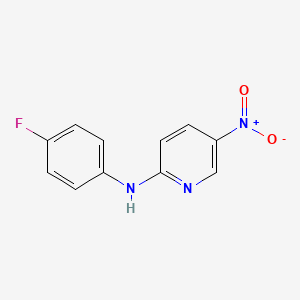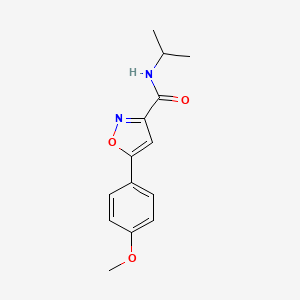
N-Ahgpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ahgpa typically involves multi-step organic reactions. One common method starts with the reaction of 2-amino-3-hydroxypropanoic acid with a suitable aldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ahgpa undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
Applications De Recherche Scientifique
N-Ahgpa has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-Ahgpa exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. For example, this compound may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
N-Ahgpa can be compared with other similar compounds such as:
N-Acetylglucosamine: Both compounds contain amine and hydroxyl groups, but N-Acetylglucosamine is a monosaccharide derivative, whereas this compound is an amino acid derivative.
N-Hydroxyethyl-2-aminoethanesulfonic acid: Similar in having both amine and hydroxyl groups, but differs in its sulfonic acid group, which imparts different chemical properties.
Propriétés
Numéro CAS |
52116-51-5 |
|---|---|
Formule moléculaire |
C12H24N2O6 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
6-amino-N-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9+,10+,11-,12?/m1/s1 |
Clé InChI |
FJNVLTLMGXYGGP-SOYUEFSMSA-N |
SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
SMILES isomérique |
C(CCC(=O)NC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN |
SMILES canonique |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Synonymes |
N-6-aminohexanoyl-alpha-galactopyranosylamine N-AHGPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B1232086.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[4-(methylthio)phenyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B1232087.png)


![9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-[2-(4-morpholinyl)ethyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione](/img/structure/B1232092.png)


![5-[1-[(3,5-Dimethoxyphenyl)methylamino]ethylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1232098.png)
![(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1232099.png)
